REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([CH3:13])([CH3:12])[C:7](=[O:14])[C:6]([C:15](OCC)=[O:16])=[C:5]2[OH:20].Cl.[CH3:22][O:23][C:24](=[O:27])[CH2:25][NH2:26].CN1CCCC1=O>O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([CH3:12])([CH3:13])[C:7](=[O:14])[C:6]([C:15]([NH:26][CH2:25][C:24]([O:23][CH3:22])=[O:27])=[O:16])=[C:5]2[OH:20] |f:1.2|
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Name
|
|
Quantity
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0.224 g
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Type
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reactant
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Smiles
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ClC=1C=C2C(=C(C(C(C2=CC1)(C)C)=O)C(=O)OCC)O
|
Name
|
|
Quantity
|
0.115 g
|
Type
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reactant
|
Smiles
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Cl.COC(CN)=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
TEA
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The resulting mixture was cooled to room temperature
|
Type
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CUSTOM
|
Details
|
to precipitate
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Type
|
FILTRATION
|
Details
|
The product was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2C(=C(C(C(C2=CC1)(C)C)=O)C(=O)NCC(=O)OC)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |